molecular formula C22H23ClN2O2S B2479432 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate CAS No. 851128-05-7

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate

Cat. No.: B2479432
CAS No.: 851128-05-7
M. Wt: 414.95
InChI Key: ASOYULXSXORWFW-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: Alkylation reactions using appropriate alkyl halides in the presence of a base.

    Thioether formation: Reaction of the pyrazole derivative with p-tolylthiol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzoate moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-chlorobenzoate
  • 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl benzoate
  • 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-bromobenzoate

Uniqueness

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl, methyl, and p-tolylthio groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYULXSXORWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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